N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 is overexpressed in cancers such as gliomas, where it confers resistance to radiotherapy and alkylating agents like temozolomide . Structurally, this compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a benzyl group at position 6 and an acetamide side chain. The hydrochloride salt enhances aqueous solubility, improving bioavailability for therapeutic applications. Preclinical studies suggest that APE1 inhibitors like this compound sensitize cancer cells to DNA-damaging therapies by disrupting BER, thereby increasing tumor susceptibility to apoptosis .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2.ClH/c1-15(27)24-22-21(23-25-18-9-5-6-10-19(18)28-23)17-11-12-26(14-20(17)29-22)13-16-7-3-2-4-8-16;/h2-10H,11-14H2,1H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJGWFYIOAMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Tetrahydrothienopyridine Ring: This involves the reaction of a thienopyridine precursor with appropriate reagents to form the tetrahydrothienopyridine structure.
Coupling Reactions: The benzothiazole and tetrahydrothienopyridine intermediates are coupled using a suitable linker, such as an acetamide group, under controlled conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, alcohols) are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its anti-inflammatory, anti-cancer, and antimicrobial activities. It is often used in studies to understand the structure-activity relationships (SAR) and to develop new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific biological targets makes it a valuable compound for the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of this compound include derivatives with modifications at position 6 of the tetrahydrothieno[2,3-c]pyridine scaffold. Below is a detailed comparison based on enzymatic activity, cellular efficacy, and pharmacokinetics:
Key Findings:
Structural Impact on APE1 Inhibition: The benzyl group in the target compound introduces greater steric bulk and lipophilicity compared to the isopropyl group in Compound 3. The hydrochloride salt in the target compound likely improves aqueous solubility, a critical factor for oral or intravenous administration.
Cellular and Therapeutic Implications: Compound 3 demonstrated potentiation of alkylating agents (e.g., methyl methanesulfonate) in HeLa cells, reducing viable cell counts by >50% at 10 µM . The benzyl analog is expected to exhibit similar or enhanced activity, particularly in APE1-overexpressing tumors like gliomas, where BER hyperactivity drives therapy resistance .
Pharmacokinetics and Brain Penetration :
- Compound 3 showed favorable brain exposure in mice, with brain-to-plasma ratios supporting CNS efficacy . The benzyl derivative’s larger substituent may further modulate blood-brain barrier penetration, though this requires experimental validation.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a critical role in DNA repair and is a target for cancer therapy.
- Molecular Formula: C34H37ClN4O3S3
- Molecular Weight: 681.3 g/mol
- CAS Number: 1216424-65-5
The compound exhibits significant inhibition of APE1, which is crucial for the repair of DNA damage. This inhibition can lead to the accumulation of apurinic sites in DNA, thereby enhancing the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ). The structure-activity relationship (SAR) studies indicate that modifications in the compound's structure can influence its inhibitory potency against APE1 and its overall biological activity.
Biological Evaluation
In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1. Additionally, it has shown comparable activity in whole cell extracts from HeLa cells. The compound's ability to potentiate the effects of chemotherapeutic agents suggests its potential as an adjuvant therapy in cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| APE1 Inhibition | Low µM activity | |
| Cytotoxicity Enhancement | Potentiation of MMS and TMZ effects | |
| ADME Profile | Favorable in vitro profile |
Case Studies
-
Study on APE1 Inhibitors :
In a focused medicinal chemistry effort, several analogs of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide were synthesized and evaluated for their biological activity. The study revealed that these compounds could significantly inhibit APE1 and enhance the cytotoxic effects of DNA-damaging agents in cancer cell lines. -
In Vivo Evaluation :
Animal studies indicated that when administered at a dose of 30 mg/kg body weight via intraperitoneal injection, the compound achieved good exposure levels in both plasma and brain tissues. This suggests potential for central nervous system penetration, which is advantageous for treating brain tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
